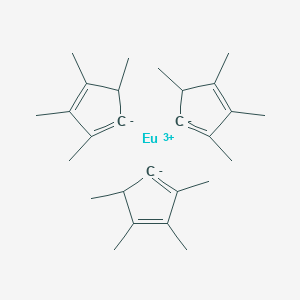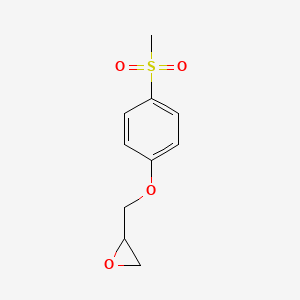
CID 60161414
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 60161414 is a chemical compound with unique properties that have garnered interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of CID 60161414 involves a series of chemical reactions under controlled conditions. The specific synthetic routes and reaction conditions are crucial for obtaining high purity and yield. Common methods include the use of specific reagents and catalysts to facilitate the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and concentration, to ensure consistent quality and efficiency. Advanced techniques like continuous flow reactors may be employed to enhance production rates and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions: CID 60161414 undergoes various types of chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the reaction outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy to confirm their structures.
Aplicaciones Científicas De Investigación
CID 60161414 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its interactions with biological macromolecules. In medicine, this compound could be explored for its potential therapeutic effects. Industrial applications include its use in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action of CID 60161414 involves its interaction with specific molecular targets and pathways This interaction can lead to various biological effects, depending on the context in which the compound is used
Comparación Con Compuestos Similares
CID 60161414 can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with analogous structures or functional groups
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique properties, preparation methods, chemical reactions, and applications make it a valuable subject of study. Understanding its mechanism of action and comparing it with similar compounds further enhances our knowledge of this intriguing chemical.
Propiedades
Fórmula molecular |
C11H18IN2O2 |
|---|---|
Peso molecular |
337.18 g/mol |
InChI |
InChI=1S/C11H18IN2O2/c1-10(2)9(6-8(15)7-12)13(5)11(3,4)14(10)16/h6H,7H2,1-5H3/b9-6- |
Clave InChI |
HRBAAMPQNACLEK-TWGQIWQCSA-N |
SMILES isomérico |
CC1(/C(=C/C(=O)CI)/N(C(N1[O])(C)C)C)C |
SMILES canónico |
CC1(C(=CC(=O)CI)N(C(N1[O])(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Bromo-1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12096263.png)
![4,7-Dibromo-[1,2,5]selenadiazolo[3,4-c]pyridine](/img/structure/B12096265.png)

![2-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B12096274.png)




![1H-Pyrrolo[2,1-c][1,4]oxazine,hexahydro-4-methyl-,(4S,8aS)-(9CI)](/img/structure/B12096303.png)

![2,2,2-Trichloroethyl [(2S,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(phenylthio)tetrahydro-2H-pyran-3-yl]carbamate](/img/structure/B12096315.png)
